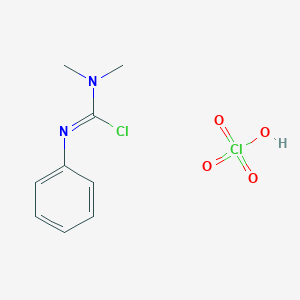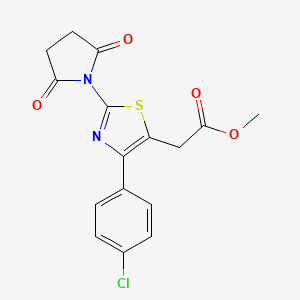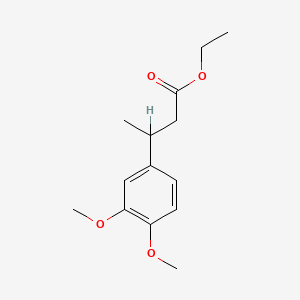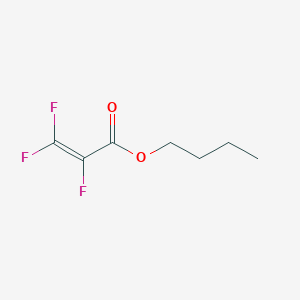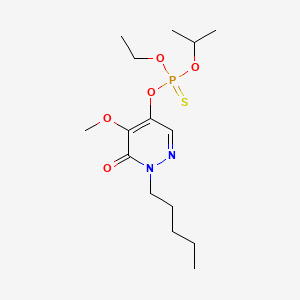![molecular formula C13H14N4O8 B14459628 Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate CAS No. 73591-43-2](/img/structure/B14459628.png)
Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate is a complex organic compound with the molecular formula C13H14N4O8 It is characterized by the presence of a dinitrophenyl group attached to a hydrazinylidene moiety, which is further connected to a pentanedioate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate typically involves the reaction of dimethyl pentanedioate with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted hydrazinylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate involves its interaction with molecular targets through its hydrazinylidene and dinitrophenyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 3-[(2,4-dinitrophenyl)hydrazono]pentanedioate
- Dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates
Uniqueness
Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate is unique due to its specific hydrazinylidene linkage and the presence of two ester groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
73591-43-2 |
|---|---|
Molekularformel |
C13H14N4O8 |
Molekulargewicht |
354.27 g/mol |
IUPAC-Name |
dimethyl 3-[(2,4-dinitrophenyl)hydrazinylidene]pentanedioate |
InChI |
InChI=1S/C13H14N4O8/c1-24-12(18)5-8(6-13(19)25-2)14-15-10-4-3-9(16(20)21)7-11(10)17(22)23/h3-4,7,15H,5-6H2,1-2H3 |
InChI-Schlüssel |
UVVBHVAACLKBLB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


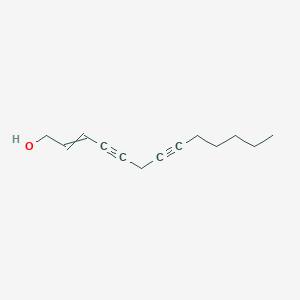
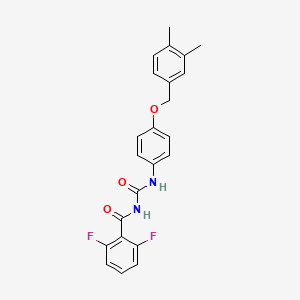
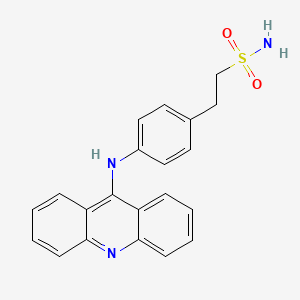
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
